molecular formula C8H15NO2 B13532724 Methyl 3-amino-4-cyclopropylbutanoate

Methyl 3-amino-4-cyclopropylbutanoate

Cat. No.: B13532724
M. Wt: 157.21 g/mol
InChI Key: ZMILSIUOVXAVDJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyclopropylbutanoate is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-cyclopropylbutanoate typically involves the reaction of cyclopropyl-containing intermediates with amino and ester groups. One common method includes the alkylation of a cyclopropyl-containing precursor with an appropriate amino ester under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-cyclopropylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 3-amino-4-cyclopropylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyclopropylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-cyclopropylbutanoate
  • Methyl 3-amino-4-methylbutanoate
  • Methyl 3-amino-4-ethylbutanoate

Uniqueness

Methyl 3-amino-4-cyclopropylbutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups in various chemical and biological contexts.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3-amino-4-cyclopropylbutanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)4-6-2-3-6/h6-7H,2-5,9H2,1H3

InChI Key

ZMILSIUOVXAVDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC1CC1)N

Origin of Product

United States

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